2-Chloro-5-(cyclopentyloxy)pyrimidine

Overview

Description

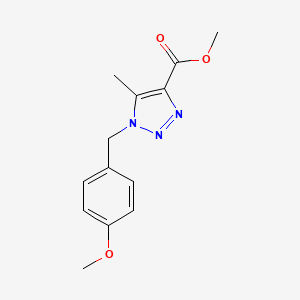

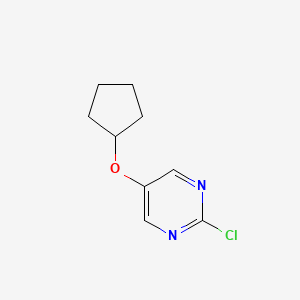

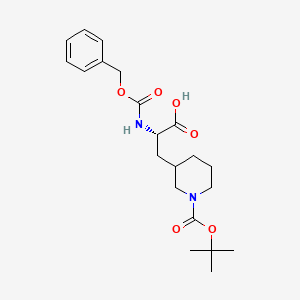

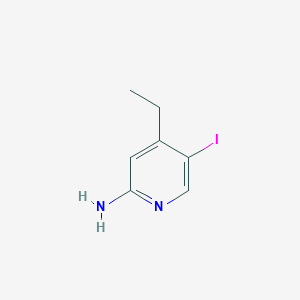

2-Chloro-5-(cyclopentyloxy)pyrimidine is a heterocyclic compound with the linear formula C9H11ClN2O . It has a molecular weight of 198.65 and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of 2-Chloro-5-(cyclopentyloxy)pyrimidine involves a reaction with 2-chloropyrimidin-5-ol, chlorocyclopentane, and potassium carbonate in N,N-dimethylformamide . The mixture is heated at 65°C for 16 hours, then water is added and the mixture is extracted with ethyl acetate . The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated in vacuo . The residue is purified by column chromatography to yield 2-chloro-5-(cyclopentyloxy)pyrimidine .Molecular Structure Analysis

The IUPAC name for 2-Chloro-5-(cyclopentyloxy)pyrimidine is 2-chloro-5-(cyclopentyloxy)pyrimidine . The InChI code is 1S/C9H11ClN2O/c10-9-11-5-8(6-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2 .Chemical Reactions Analysis

2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . More research is needed to understand the specific chemical reactions involving 2-Chloro-5-(cyclopentyloxy)pyrimidine.Physical And Chemical Properties Analysis

2-Chloro-5-(cyclopentyloxy)pyrimidine is a white to yellow solid . It has a molecular weight of 198.65 .Scientific Research Applications

Antiviral Activity

- 5-Substituted 2,4-diaminopyrimidine derivatives, including those with chlorine substitution, showed marked inhibition of retrovirus replication in cell culture. These compounds were effective against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, demonstrating potential antiretroviral activity (Hocková et al., 2003).

Synthesis and Biological Evaluation

- Pyrimidine derivatives, including those synthesized from 4,6-diamino-1H-pyrimidine-2-thione, were evaluated for their antimicrobial activity. Several compounds exhibited promising results, indicating their potential use in antimicrobial therapies (Sayed et al., 2006).

Antioxidant Properties

- Bis(2-(pyrimidin-2-yl)ethoxy)alkanes synthesized using 2-chloropyrimidine displayed significant antioxidant activity in various in vitro assays. This research highlights the potential of pyrimidine derivatives in developing antioxidant agents (Rani et al., 2012).

Antitumor Activity

- Fluorocyclopentenyl-cytosine, a derivative of cyclopentenyl-pyrimidines, showed potent antitumor activity across a range of tumor cell lines, indicating the significance of the cyclopentenyl group in enhancing biological activity (Choi et al., 2012).

DNA Interaction and Photolyase Activity

- Research on DNA photolyase, an enzyme that repairs DNA using visible light, revealed the importance of pyrimidine derivatives in the repair process. This study contributes to our understanding of DNA repair mechanisms at the molecular level (Sancar, 1994).

Synthesis Methods and Medicinal Applications

- Studies have focused on the synthesis methods and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs. These compounds are of interest in medicinal chemistry due to their application in various medical and pharmaceutical fields (Monier et al., 2019).

Future Directions

Pyrimidines, including 2-Chloro-5-(cyclopentyloxy)pyrimidine, have potential applications in various fields due to their unique properties. They have been studied for their anti-inflammatory activities and structure–activity relationships . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name |

2-chloro-5-cyclopentyloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-9-11-5-8(6-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANHSBQXHPLZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(cyclopentyloxy)pyrimidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)